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Compound of Interest

Compound Name:
2,2-Diethoxy-N-ethyl-1-

ethanamine

Cat. No.: B031362 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the spectral data for 2,2-Diethoxy-N-ethyl-1-
ethanamine (CAS 69148-92-1). Due to the limited availability of public spectral data for this

specific compound, this document presents predicted spectral characteristics and detailed

experimental protocols. As a close structural analog, publicly available data for 2,2-

diethoxyethanamine is included for comparative purposes.

Chemical Structure and Identity
2,2-Diethoxy-N-ethyl-1-ethanamine is an organic compound featuring a secondary amine and

an acetal functional group. Its structure is a key determinant of its spectroscopic properties.

Chemical Formula: C₈H₁₉NO₂

InChI Key: InChI=1/C8H19NO2/c1-4-9-7-8(10-5-2)11-6-3/h8-9H,4-7H2,1-3H3

SMILES: CCNCC(OCC)OCC

Caption: Chemical structure of 2,2-Diethoxy-N-ethyl-1-ethanamine.
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The following table outlines the predicted proton nuclear magnetic resonance (¹H NMR)

chemical shifts, multiplicities, and assignments for 2,2-Diethoxy-N-ethyl-1-ethanamine. These

predictions are based on established principles of NMR spectroscopy and analysis of similar

structures.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.6 - 4.8 Triplet 1H -CH(OEt)₂

~3.5 - 3.7 Quartet 4H -OCH₂CH₃

~2.7 - 2.9 Triplet 2H -NCH₂CH(OEt)₂

~2.5 - 2.7 Quartet 2H -NHCH₂CH₃

~1.1 - 1.3 Triplet 6H -OCH₂CH₃

~1.0 - 1.2 Triplet 3H -NHCH₂CH₃

~1.0 - 1.5 Singlet (broad) 1H -NH-

Predicted ¹³C NMR Spectral Data
The predicted carbon-13 nuclear magnetic resonance (¹³C NMR) spectral data for 2,2-
Diethoxy-N-ethyl-1-ethanamine are summarized below.

Chemical Shift (ppm) Assignment

~101 - 103 -CH(OEt)₂

~61 - 63 -OCH₂CH₃

~50 - 52 -NCH₂CH(OEt)₂

~42 - 44 -NHCH₂CH₃

~15 - 17 -OCH₂CH₃

~14 - 16 -NHCH₂CH₃
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Predicted Infrared (IR) Spectral Data
The expected characteristic infrared absorption bands for 2,2-Diethoxy-N-ethyl-1-ethanamine
are listed in the following table.

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300 - 3500 N-H Stretching

2850 - 3000 C-H Stretching

1450 - 1470 C-H Bending

1370 - 1390 C-H Bending

1050 - 1150 C-O Stretching (Acetal)

1000 - 1250 C-N Stretching

Experimental Protocols
Detailed methodologies for the acquisition of NMR and IR spectral data are crucial for

reproducibility and data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 2,2-Diethoxy-N-ethyl-1-
ethanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice

of solvent should be based on the solubility of the compound and the desired spectral

resolution.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or

higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0

ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

A larger number of scans is typically required compared to ¹H NMR due to the lower

natural abundance of ¹³C.

The deuterated solvent signal can be used for chemical shift referencing.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR

absorption in the regions of interest.

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder (or the solvent).

Record the sample spectrum.

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,2-Diethoxy-N-ethyl-1-ethanamine.
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Caption: General workflow for spectroscopic analysis.
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[https://www.benchchem.com/product/b031362#2-2-diethoxy-n-ethyl-1-ethanamine-spectral-
data-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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